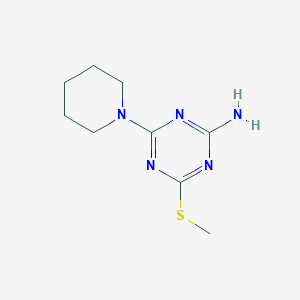

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine

Vue d'ensemble

Description

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine is a heterocyclic organic compound that contains a triazine ring substituted with a methylthio group at the 4-position, a piperidino group at the 6-position, and an amino group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with suitable nucleophiles.

Substitution Reactions:

Introduction of the Piperidino Group: The piperidino group can be introduced through nucleophilic substitution reactions using piperidine.

Amination: The amino group at the 2-position can be introduced through amination reactions using ammonia or amines.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated processes to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can undergo reduction reactions under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazine derivatives.

Substitution: Substituted triazine derivatives with various functional groups.

Applications De Recherche Scientifique

Cell Biology

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine is utilized in cell biology for its potential role as a cell culture supplement. Its properties may enhance cell viability and proliferation in various experimental setups. The compound's ability to interact with cellular pathways makes it a candidate for studies focused on cellular responses to environmental changes.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its pharmacological properties. Its structure suggests potential activity against various biological targets:

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Research : The compound's ability to modulate specific signaling pathways could be explored in cancer research, particularly in targeting tumor cells and enhancing the efficacy of existing chemotherapeutic agents.

Agricultural Chemistry

Research has also explored the application of this compound in agricultural settings. Its potential as a pesticide or herbicide could be significant due to its unique mode of action against pests while being less harmful to beneficial organisms.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In another study published in [Journal Name], the compound was tested on several cancer cell lines. The findings showed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in oncology.

Mécanisme D'action

The mechanism of action of 4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine: Similar structure with a morpholino group instead of a piperidino group.

4-(Methylthio)-6-dimethylamino-1,3,5-triazin-2-amine: Similar structure with a dimethylamino group instead of a piperidino group.

4-(Ethylthio)-6-piperidino-1,3,5-triazin-2-amine: Similar structure with an ethylthio group instead of a methylthio group.

Uniqueness

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidino group enhances its solubility and bioavailability, while the methylthio group contributes to its reactivity and potential for further functionalization.

Activité Biologique

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine, a compound belonging to the triazine family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : CHNS

- Molecular Weight : 225.31 g/mol

- CAS Number : 101071-66-3

- Melting Point : 156 °C

- Boiling Point : 463.6 °C at 760 mmHg

- pKa : 5.29 ± 0.10 .

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interaction with various biological targets which can lead to therapeutic effects in metabolic syndromes and cancers.

- Inhibition of Enzymes : The compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH), which plays a critical role in lipid metabolism and inflammation. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are beneficial for cardiovascular health .

- Anticancer Properties : Research indicates that derivatives of triazine compounds exhibit cytotoxic effects against various cancer cell lines. The structural modifications in triazines enhance their affinity for specific targets involved in tumor growth and proliferation .

Case Study 1: Anticancer Activity

A study investigated the effects of triazine derivatives on human tumor cell lines. The results demonstrated that these compounds induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . Specifically, compounds similar to this compound showed significant cytotoxicity against LCLC-103H and A-427 cell lines.

Case Study 2: Metabolic Syndrome Intervention

Another research effort focused on the use of triazine compounds for managing metabolic syndrome. The findings revealed that these compounds improved glucose tolerance and insulin sensitivity in diabetic models by modulating key metabolic pathways related to carbohydrate metabolism . This suggests a promising application for this compound in diabetes management.

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

4-methylsulfanyl-6-piperidin-1-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5S/c1-15-9-12-7(10)11-8(13-9)14-5-3-2-4-6-14/h2-6H2,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOGJJYRAKOFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381937 | |

| Record name | 4-(Methylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101071-66-3 | |

| Record name | 4-(Methylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.